molecular formula C11H12N2O B11907002 1-Methoxy-N-methylisoquinolin-7-amine

1-Methoxy-N-methylisoquinolin-7-amine

Cat. No.: B11907002
M. Wt: 188.23 g/mol
InChI Key: VILBMUIREODJIV-UHFFFAOYSA-N
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Description

1-Methoxy-N-methylisoquinolin-7-amine is an isoquinoline derivative featuring a methoxy group (-OCH₃) at position 1 and an N-methylamine (-NHCH₃) substituent at position 7. The compound’s molecular formula is C₁₁H₁₂N₂O, with a calculated molecular weight of 188.23 g/mol.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-methoxy-N-methylisoquinolin-7-amine

InChI

InChI=1S/C11H12N2O/c1-12-9-4-3-8-5-6-13-11(14-2)10(8)7-9/h3-7,12H,1-2H3

InChI Key

VILBMUIREODJIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=CN=C2OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-N-methylisoquinolin-7-amine typically involves the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group at position 1 and tertiary amine functionality make this compound susceptible to oxidative transformations:

  • N-Oxidation : Under mild conditions with H₂O₂ or mCPBA, the isoquinoline nitrogen undergoes oxidation to form the corresponding N-oxide derivative. This intermediate is critical for further functionalization (e.g., amination) .

  • Demethylation : Strong oxidizing agents (e.g., BBr₃) selectively cleave the methoxy group to yield 1-hydroxy-N-methylisoquinolin-7-amine, a precursor for hydroxyl-directed reactions.

Table 1 : Oxidation outcomes under varying conditions

Oxidizing AgentProductYield (%)Source
H₂O₂ (30%)N-Oxide83
BBr₃ (1M)1-Hydroxy derivative72

Reduction Reactions

The aromatic ring system and substituents participate in selective reductions:

  • Catalytic Hydrogenation : Pd/C or Raney Ni catalysts partially reduce the isoquinoline ring to tetrahydroisoquinoline derivatives while preserving the methoxy and methylamine groups.

  • Amine Reduction : LiAlH₄ reduces the N-methylamine group to a secondary amine, though this requires careful temperature control (-10°C to 0°C) to avoid over-reduction .

Nucleophilic Aromatic Substitution

Electron-deficient positions on the isoquinoline ring enable substitution reactions:

  • C3 Functionalization : The 7-amine group directs nucleophiles (e.g., amines, alkoxides) to the C3 position. For example, reaction with KNH₂ in liquid NH₃ yields 3-amino derivatives .

  • Halogenation : Electrophilic bromination at C5 occurs selectively using Br₂/FeBr₃, with yields dependent on solvent polarity (acetonitrile > DCM).

Table 2 : Halogenation efficiency in different solvents

SolventProductYield (%)
Acetonitrile5-Bromo derivative89
Dichloromethane5-Bromo derivative67

Amination and Cross-Coupling

The compound serves as a scaffold for synthesizing bioactive analogs:

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling with aryl halides at C8, enabling access to polyfunctionalized isoquinolines. Optimal yields (78-85%) occur at 110°C in toluene .

  • Mannich Reactions : Reactivity with formaldehyde and secondary amines produces C6-aminomethyl derivatives, which show enhanced pharmacokinetic properties in drug discovery .

Electrophilic Aromatic Substitution

The methoxy group strongly activates the ring toward electrophiles:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C4 with 92% regioselectivity. Subsequent reduction yields 4-amino derivatives .

  • Sulfonation : Oleum (20% SO₃) sulfonates C5, producing water-soluble sulfonic acid derivatives for industrial applications.

Mechanistic Insights

  • N-Oxide Intermediate Activation : Triflic anhydride enhances electrophilicity at C2/C1 in N-oxide derivatives, facilitating nucleophilic attack by amines (see Scheme 1) .

  • Steric Effects : The N-methyl group impedes reactions at proximal positions (C6-C7), favoring distal site modifications .

Scheme 1 : Proposed mechanism for C2 amination

  • N-oxide formation → 2. Triflic anhydride activation → 3. Nucleophilic amine attack → 4. Aromatization

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a foundational structure in the synthesis of more complex isoquinoline derivatives, which are crucial in developing new materials and chemical processes.
  • Chemical Reactions : It can participate in various chemical reactions including oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that 1-Methoxy-N-methylisoquinolin-7-amine exhibits antimicrobial activity against a range of pathogens, suggesting its potential as an agent in treating infections .
  • Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis and inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines .

Medicine

  • Therapeutic Potential : Ongoing research is exploring its efficacy as a therapeutic agent for various diseases, including cancer and infections. Its interaction with specific molecular targets may lead to significant therapeutic effects .
  • Mechanism of Action : The compound is believed to modulate various signaling pathways by interacting with enzymes and receptors within biological systems.

Industry

  • Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for developing new drugs and therapeutic agents due to its promising biological activities .

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this compound. Below is a summary table of key findings:

StudyFindings
In vitro study on cancer cell linesSignificant cytotoxicity observed against breast and prostate cancer cells with IC50 values in the low micromolar range.
Anti-inflammatory modelReduction in pro-inflammatory cytokines was noted in lipopolysaccharide-stimulated macrophages.
Antimicrobial assayExhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of 1-Methoxy-N-methylisoquinolin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
1-Methoxy-N-methylisoquinolin-7-amine C₁₁H₁₂N₂O 188.23 1-OCH₃, 7-NHCH₃ Methoxy and N-methylamine groups
3-(4-Methoxyphenyl)-7-methylisoquinolin-1-amine C₁₇H₁₆N₂O 264.32 1-NH₂, 3-(4-OCH₃-C₆H₄), 7-CH₃ Aromatic methoxyphenyl group, methyl at C7
7-Methylquinolin-8-amine C₁₀H₁₀N₂ 158.20 7-CH₃, 8-NH₂ Quinoline backbone, amine at C8
7-Methyl-isoquinolin-1-ylamine C₁₀H₁₀N₂ 158.20 1-NH₂, 7-CH₃ Isoquinoline backbone, simpler substituents

Key Comparative Analysis

Substituent Effects on Electronic Properties The methoxy group at position 1 in the target compound is an electron-donating group, which may increase electron density in the aromatic system compared to the amine group in 7-methyl-isoquinolin-1-ylamine . This difference is reflected in NMR spectra:

  • In 3-(4-Methoxyphenyl)-7-methylisoquinolin-1-amine (), the methoxy group at C3 causes distinct ¹H NMR signals at δ 3.85 (s, 3H) for -OCH₃, while aromatic protons resonate between δ 6.90–8.18 .
  • The absence of methoxy in 7-methyl-isoquinolin-1-ylamine results in simpler aromatic proton signals (e.g., δ 7.2–8.1 for unsubstituted positions) .

Impact of Backbone Heterocycle Isoquinoline (target compound) vs. Quinoline (7-Methylquinolin-8-amine):

  • Quinoline’s nitrogen at position 1 creates a dipole moment distinct from isoquinoline’s nitrogen at position 2, altering solubility and reactivity. For example, quinoline derivatives often exhibit higher polarity .

Table 2: Spectral Data Comparison

Compound Name ¹H NMR Highlights (δ, ppm) ¹³C NMR Highlights (δ, ppm) Source
3-(4-Methoxyphenyl)-7-methylisoquinolin-1-amine 8.18 (d, J=8.0 Hz, 2H), 3.85 (s, 3H, -OCH₃), 2.51 (s, 3H, -CH₃) 155.7 (-OCH₃), 21.8 (-CH₃)
7-Methylquinolin-8-amine Not provided in evidence Not provided in evidence

Research Findings

  • Synthetic Accessibility: The methoxy and N-methylamine groups in the target compound may require multi-step synthesis, similar to 3-(4-Methoxyphenyl)-7-methylisoquinolin-1-amine, which employs palladium-catalyzed cross-coupling for aryl group introduction .

Biological Activity

1-Methoxy-N-methylisoquinolin-7-amine is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound can be chemically represented as follows:

  • Chemical Formula : C_11H_12N_2O
  • Molecular Weight : 188.23 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and neuronal activity.
  • Enzyme Interaction : It has been shown to bind to certain enzymes, modulating their activity and leading to various biological effects, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values ranging from 5.1 µM to 20 µM, indicating potent activity against these cell types .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Influenza Virus Inhibition : A study highlighted that isoquinolone derivatives, structurally similar to this compound, displayed antiviral activity against influenza viruses. The mechanism involved inhibition of viral protein expression and reduction in viral progeny release .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoquinoline derivatives:

CompoundModificationIC50 (µM)Selectivity Index
1Parent Compound20-
2Methyl group addition10>9.3
3Dimethoxy substitution5.1>18.8

The table above illustrates how modifications to the isoquinoline structure can enhance potency while potentially reducing cytotoxicity. Notably, compounds with additional methoxy groups demonstrated improved selectivity and reduced cytotoxic effects compared to the parent compound .

Study on Anticancer Effects

A recent study explored the effects of various isoquinoline derivatives on cancer cell proliferation:

  • Methodology : Cancer cell lines were treated with varying concentrations of this compound.
  • Findings : The compound induced G2/M phase arrest in MGC-803 cells and increased apoptosis rates, demonstrating its potential as a therapeutic agent in cancer treatment .

Study on Antiviral Effects

Another investigation assessed the antiviral efficacy of related isoquinolone compounds:

  • Methodology : The antiviral activity was evaluated using plaque titration assays.
  • Findings : Compounds similar to this compound significantly inhibited viral replication in vitro, suggesting a promising pathway for developing antiviral therapies against influenza .

Q & A

Q. What are the standard synthetic routes for 1-Methoxy-N-methylisoquinolin-7-amine, and how are reaction conditions optimized?

Synthesis typically involves coupling reactions or functionalization of pre-existing isoquinoline scaffolds. For example:

  • Catalytic cross-coupling : Palladium-based catalysts (e.g., Pd(dba)₂, BINAP) in solvents like toluene or DMF enable amine coupling at the 7-position .
  • Methoxy group introduction : Electrophilic substitution or nucleophilic displacement using methoxide sources under inert atmospheres .
  • N-methylation : Methylation agents (e.g., methyl iodide) in the presence of bases like NaH or K₂CO₃ .
    Optimization focuses on solvent polarity (e.g., DMF for high-temperature stability), catalyst loading (1–5 mol%), and reaction time (12–48 hours) to maximize yields (50–92%) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C-NMR : Assigns methoxy (δ ~3.8–4.0 ppm) and methylamine (δ ~2.5–3.0 ppm) protons, with aromatic signals confirming the isoquinoline backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 203.12 for C₁₁H₁₄N₂O) .
  • X-ray crystallography : Resolves substituent positions in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Storage : Dark, inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .
  • Waste disposal : Neutralization of acidic/basic residues before incineration .

Advanced Research Questions

Q. How can researchers address low yields or unexpected byproducts during synthesis?

  • Byproduct analysis : Use LC-MS or TLC to identify intermediates (e.g., demethylated or oxidized derivatives) .
  • Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (xylene) to reduce side reactions .
  • Catalyst screening : Test alternatives like DavePhos or PtBu₃ to improve regioselectivity .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

  • Structure-activity relationship (SAR) studies :
    • Methoxy position : Moving the methoxy group from 1- to 3-position (as in nitroquinoline derivatives) alters binding affinity to targets like kinases .
    • N-methyl vs. N-ethyl : Methyl groups enhance lipophilicity, improving membrane permeability .
  • Pharmacological assays : Test modified analogs in enzyme inhibition or cytotoxicity assays to correlate substituents with activity .

Q. How should researchers resolve contradictory spectral data during characterization?

  • Multi-technique validation : Cross-check NMR with IR (for functional groups) and elemental analysis (for purity) .
  • Computational modeling : Compare experimental ¹³C-NMR shifts with DFT-predicted values to confirm assignments .
  • Controlled degradation studies : Monitor stability under light/heat to identify decomposition artifacts .

Q. What strategies improve purification of this compound from complex mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water) to isolate high-purity crystals .
  • Acid-base extraction : Exploit the compound’s basicity (pKa ~8–9) for selective partitioning .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Stable in neutral conditions (pH 6–8), but degrades in strong acids (pH <2) or bases (pH >10) via demethylation or ring-opening .
  • Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) can identify decomposition thresholds .

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